molecular formula C22H17ClN6O3 B2956058 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1207013-29-3

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2956058
CAS RN: 1207013-29-3
M. Wt: 448.87
InChI Key: HWMMFLKZMGNADU-UHFFFAOYSA-N
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Description

The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been known for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The specific synthesis process for this compound is not mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been explored for their potential in medicinal chemistry, particularly in inhibiting the c-Met kinase. c-Met is a protein that has been implicated in various types of cancer, and its inhibition could be key in developing new anticancer therapies .

Neurotropic Activity

Derivatives of related heterocyclic systems have shown promise in neurotropic activity. They have been evaluated for their potential in treating neurological disorders, with some compounds exhibiting anticonvulsant, anxiolytic, and antidepressant activities . This suggests that our compound of interest may also be explored for similar neurotropic effects.

GABAA Modulating Activity

The structural similarity of this compound to other triazolopyrazines indicates its potential use in modulating GABAA receptors. These receptors are pivotal in the central nervous system, and compounds that can modulate their activity are valuable for the development of treatments for a variety of CNS disorders .

Fluorescent Probes

Due to the unique electronic structure of the triazolopyrazine core, compounds like the one can be utilized as fluorescent probes. These probes can be used in biological imaging and diagnostics to track and visualize biological processes in real-time .

Structural Units in Polymers

The robustness of the triazolopyrazine structure makes it an excellent candidate for incorporation into polymers. These polymers can have enhanced properties like thermal stability and mechanical strength, making them suitable for advanced material applications .

Cancer Cell Line Research

Compounds with a triazolopyrazine core have been evaluated against various cancer cell lines. Their activity against these cell lines can provide valuable insights into the development of new chemotherapeutic agents .

Mechanism of Action

Future Directions

The compound and its derivatives have potential applications in medicinal chemistry, particularly as anticancer agents . Future research could focus on optimizing its design and investigating its potential as a more potent anticancer analog .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 2-methoxyphenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "2-methoxybenzaldehyde", "sodium ethoxide", "2-methoxyphenylacetic acid", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for 4 hours.", "b. Cool the mixture and add hydrazine hydrate. Heat the mixture under reflux for 2 hours.", "c. Cool the mixture and filter the solid product. Wash with water and dry.", "d. Dissolve the solid product in thionyl chloride and heat under reflux for 2 hours.", "e. Cool the mixture and add sodium azide. Heat the mixture under reflux for 2 hours.", "f. Cool the mixture and filter the solid product. Wash with water and dry.", "g. Dissolve the solid product in ethanol and add copper(I) iodide and sodium ascorbate. Heat the mixture under reflux for 2 hours.", "h. Cool the mixture and filter the solid product. Wash with water and dry.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide", "a. Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative from Step 1 in ethanol and add 2-methoxybenzaldehyde and sodium ethoxide. Heat the mixture under reflux for 4 hours.", "b. Cool the mixture and filter the solid product. Wash with water and dry.", "c. Dissolve the solid product in ethanol and add 2-methoxyphenylacetic acid. Heat the mixture under reflux for 2 hours.", "d. Cool the mixture and filter the solid product. Wash with water and dry.", "e. Recrystallize the solid product from ethanol to obtain the final product." ] }

CAS RN

1207013-29-3

Molecular Formula

C22H17ClN6O3

Molecular Weight

448.87

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H17ClN6O3/c1-32-19-5-3-2-4-16(19)24-20(30)13-29-22(31)27-10-11-28-18(21(27)26-29)12-17(25-28)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,30)

InChI Key

HWMMFLKZMGNADU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

solubility

not available

Origin of Product

United States

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